
Methyl 4-nitronicotinate
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Overview
Description
Methyl 4-nitronicotinate is a nitronicotinate ester derivative, characterized by a pyridine ring substituted with a nitro group at the 4-position and a methyl ester moiety. While direct data on this specific compound are absent in the provided evidence, its structural analogs (e.g., ethyl or methyl esters with nitro, hydroxy, methoxy, or amino substituents) are well-documented. Nitronicotinate derivatives are critical intermediates in pharmaceutical synthesis, agrochemicals, and materials science due to their reactivity and versatility in nucleophilic substitution and coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-nitronicotinate can be synthesized through several methods. One common approach involves the nitration of methyl nicotinate. The reaction typically uses concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the exothermic nature of the nitration process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The nitro group at the 4-position activates the pyridine ring for nucleophilic substitution, particularly at electron-deficient positions.
Reaction Mechanism
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Stepwise Process : The nitro group withdraws electron density, stabilizing the negatively charged intermediate (Meisenheimer complex) during substitution .
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Base Catalysis : Reactions often require bases like Cs₂CO₃ or K₂CO₃ to deprotonate intermediates and drive the reaction forward .
Key Conditions
Solvent | Base | Temperature | Yield (%) |
---|---|---|---|
1,4-Dioxane | Cs₂CO₃ | Reflux | 88–91 |
Acetonitrile | K₂CO₃ | Reflux | 85 |
Data adapted from optimized conditions for analogous nitropyridine systems .
Reduction of Nitro Group
The nitro group can be selectively reduced to an amino group under controlled conditions.
Methods
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Catalytic Hydrogenation : Using H₂ gas and Pd/C in methanol at 25°C achieves full reduction to methyl 4-aminonicotinate.
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Chemical Reduction : Sodium borohydride (NaBH₄) in ethanol at 60°C provides moderate yields (~70%).
Mechanistic Pathway
R NO2MeOHH2/PdR NH2
The nitro group is reduced via intermediate nitroso and hydroxylamine stages .
1,3-Dipolar Cycloaddition
Methyl 4-nitronicotinate participates in cycloadditions with azomethine ylides to form polycyclic structures.
Example Reaction
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Reactant : N-Methyl azomethine ylide
Regioselectivity
The nitro group directs cycloaddition to the 2- and 6-positions of the pyridine ring due to electronic effects .
Ester Hydrolysis
The methyl ester undergoes hydrolysis to form the corresponding carboxylic acid.
Conditions
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Acidic Hydrolysis : 6M HCl, reflux, 8 hours (~90% yield).
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Basic Hydrolysis : NaOH (2M), 80°C, 6 hours (~85% yield).
Directed Bromination
Oxidation Reactions
The ester’s α-hydrogen can be oxidized to introduce ketone or carboxyl groups.
Example
R COOCH3H2SO4KMnO4R COOH
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Conditions : KMnO₄ in acidic medium, 70°C, 5 hours.
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Yield : ~80%.
Scientific Research Applications
Methyl 4-nitronicotinate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it useful in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-nitronicotinate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to therapeutic effects.
Comparison with Similar Compounds
The following table and analysis compare Methyl 4-nitronicotinate’s structural analogs based on substituents, physicochemical properties, and applications, inferred from available evidence:
Table 1: Key Properties of Nitronicotinate Derivatives
Key Observations:
Substituent Effects on Reactivity and Stability: Electron-Withdrawing Groups (EWGs): The nitro group (NO₂) at position 5 in Methyl 4-hydroxy-5-nitronicotinate enhances electrophilicity, making it reactive in coupling reactions for drug synthesis . Halogen Substituents: Ethyl 4-chloro-6-methoxy-5-nitronicotinate’s chlorine atom at position 4 increases its utility in cross-coupling reactions, while methoxy groups improve solubility . Amino vs. Hydroxy Groups: Ethyl 4-amino-5-nitronicotinate’s amino group (NH₂) at position 4 facilitates further functionalization, contrasting with the hydroxyl group in Methyl 4-hydroxy-5-nitronicotinate, which may require protection during synthesis .
Physicochemical Properties :
- Molecular Weight : Derivatives range from 198.13 (Methyl 4-hydroxy-5-nitronicotinate) to 260.63 g/mol (Ethyl 4-chloro-6-methoxy-5-nitronicotinate), with heavier molecules often exhibiting higher melting points and lower volatility .
- Purity and Form : Ethyl 4-chloro-6-methoxy-5-nitronicotinate is available at 97% purity as a powder, ideal for precise synthetic applications, while Methyl 4-hydroxy-5-nitronicotinate is marketed as a white powder for pharmaceutical intermediates .
Safety and Handling :
- Methyl 2-methoxy-5-nitronicotinate releases toxic gases (e.g., nitrogen oxides) upon decomposition, requiring carbon dioxide or dry chemical extinguishers .
- Ethyl 2-hydroxy-5-nitronicotinate mandates immediate medical attention upon inhalation or skin contact, reflecting the hazards common to nitroaromatics .
Notes
- Limitations : Direct references to this compound are unavailable in the provided evidence; comparisons are based on structurally related nitronicotinate esters.
Biological Activity
Methyl 4-nitronicotinate (M4N) is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is an organic compound characterized by the presence of a nitro group attached to a pyridine ring. Its chemical formula is C7H6N2O5, and it appears as a yellow crystalline solid. The compound's unique structure allows for various interactions with biological targets, making it a candidate for therapeutic applications.
Biological Activities
Research indicates that M4N exhibits several significant biological activities, including:
- Antimicrobial Activity : M4N has shown efficacy against various bacterial strains, suggesting potential use as an antimicrobial agent.
- Anti-inflammatory Properties : Studies indicate that M4N can modulate inflammatory responses, which could be beneficial in treating inflammatory diseases.
- Anticancer Potential : Preliminary studies suggest that M4N may inhibit the proliferation of certain cancer cell lines, indicating a need for further investigation into its anticancer properties.
The mechanism by which M4N exerts its biological effects is not fully elucidated; however, several hypotheses have been proposed:
- Enzyme Inhibition : M4N may interact with specific enzymes involved in metabolic pathways, inhibiting their activity and altering cellular processes.
- Cell Signaling Modulation : The compound may influence cell signaling pathways, particularly those related to inflammation and cell growth.
- Reactive Oxygen Species (ROS) Generation : There is evidence suggesting that M4N can induce oxidative stress in cells, leading to apoptosis in cancer cells.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of M4N against Gram-positive and Gram-negative bacteria. Results indicated that M4N exhibited significant antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL.
- Anti-inflammatory Activity : In vitro studies demonstrated that M4N reduced the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This effect was dose-dependent and suggests potential therapeutic applications in inflammatory conditions such as arthritis.
- Anticancer Activity : Research conducted on various cancer cell lines (e.g., HeLa and A549) revealed that M4N inhibited cell proliferation with IC50 values ranging from 20 to 50 µM. Mechanistic studies indicated that this inhibition was associated with increased apoptosis and cell cycle arrest at the G2/M phase.
Data Summary Table
Q & A
Basic Research Questions
Q. How can researchers design a robust synthesis protocol for Methyl 4-nitronicotinate to ensure high purity and yield?
- Methodological Answer : Begin with optimizing reaction conditions (temperature, solvent, catalyst) based on analogous nitropyridine ester syntheses. For example, nitration of methyl nicotinate derivatives often requires controlled nitrating agents (e.g., HNO₃/H₂SO₄) and inert atmospheres to avoid side reactions. Purification via recrystallization or column chromatography should be validated using melting point analysis and HPLC . Document all steps in detail, including reagent stoichiometry and reaction times, to ensure reproducibility, as emphasized in medicinal chemistry guidelines .
Q. What spectroscopic techniques are critical for confirming the structural identity of this compound?
- Methodological Answer : Combine ¹H/¹³C NMR to verify aromatic proton environments and ester functionality. FT-IR confirms nitro (NO₂) and ester (C=O) groups. High-resolution mass spectrometry (HRMS) validates molecular weight. For novel derivatives, X-ray crystallography provides definitive structural proof. Cross-reference spectral data with databases like NIST Chemistry WebBook for nitroaromatic compounds .
Q. How should researchers address solubility challenges when working with this compound in aqueous or organic media?
- Methodological Answer : Pre-screen solvents (e.g., DMSO, THF, dichloromethane) using polarity indexes and Hansen solubility parameters. For aqueous compatibility, employ co-solvents (e.g., ethanol/water mixtures) or surfactants. Document solubility limits at varying temperatures and pH, as seen in protocols for structurally similar nitroesters .
Q. What safety protocols are essential for handling this compound, given its nitroaromatic properties?
- Methodological Answer : Use fume hoods, nitrile gloves, and flame-resistant lab coats. In case of inhalation, immediately move to fresh air and seek medical attention . Store in airtight containers below 25°C, away from reductants or combustibles, following guidelines for nitrocompound handling .
Advanced Research Questions
Q. How can mechanistic studies elucidate the reactivity of this compound in nucleophilic substitution or reduction reactions?
- Methodological Answer : Employ kinetic studies (e.g., UV-Vis monitoring) to track reaction progress under varying conditions. Computational modeling (DFT) predicts electron density at the nitro group and ester carbonyl, identifying reactive sites. Compare experimental outcomes with theoretical data to refine mechanistic pathways .
Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound derivatization?
- Methodological Answer : Conduct meta-analysis of literature data, categorizing catalysts by type (e.g., transition metals, organocatalysts) and reaction conditions. Use statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent purity, moisture levels). Replicate key studies with controlled variables to validate claims .
Q. How can researchers optimize the electrochemical reduction of this compound for selective amine synthesis?
- Methodological Answer : Screen electrode materials (Pt, Pd, carbon) and electrolytes (aqueous vs. non-aqueous) to modulate reduction potentials. Use cyclic voltammetry to identify reduction peaks and optimize potential windows. Compare selectivity for nitro-to-amine conversion versus ester hydrolysis .
Q. What analytical approaches differentiate between polymorphic forms of this compound, and how do they impact reactivity?
- Methodological Answer : Employ PXRD and DSC to characterize crystalline vs. amorphous forms. Test each polymorph’s stability under thermal stress and hygroscopic conditions. Correlate dissolution rates (via intrinsic dissolution testing) with bioavailability or catalytic activity in downstream applications .
Q. How should researchers design stability studies to assess this compound degradation under accelerated storage conditions?
- Methodological Answer : Use ICH Q1A guidelines: expose samples to 40°C/75% RH for 6 months, with periodic HPLC analysis to track degradation products (e.g., nitroso derivatives, ester hydrolysis). Identify degradation pathways via LC-MS and propose stabilizers (e.g., antioxidants, desiccants) .
Q. What methodologies validate the environmental fate of this compound in biodegradation or photolysis studies?
- Methodological Answer : Conduct OECD 301F tests for aerobic biodegradability. For photolysis, use solar simulators with controlled UV intensity and monitor intermediates via GC-MS. Compare half-lives in water vs. soil matrices, referencing analogous nitroaromatic environmental studies .
Q. Guidelines for Data Presentation and Reproducibility
- Data Tables : Include raw data (e.g., reaction yields, spectral peaks) in appendices, with processed data (averages, SD) in the main text .
- Figures : Avoid overcrowding spectra; highlight key peaks with annotations. Use color-coded schemes for reaction mechanisms .
- Ethical Reporting : Disclose all conflicts of interest and adhere to journal-specific formatting for experimental reproducibility .
Properties
CAS No. |
105151-37-9 |
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Molecular Formula |
C7H6N2O4 |
Molecular Weight |
182.13 g/mol |
IUPAC Name |
methyl 4-nitropyridine-3-carboxylate |
InChI |
InChI=1S/C7H6N2O4/c1-13-7(10)5-4-8-3-2-6(5)9(11)12/h2-4H,1H3 |
InChI Key |
ADSAUGGRJWPAQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CN=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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